N-Methyl-2-morpholin-4-ylpropan-1-amine
Overview
Description
N-Methyl-2-morpholin-4-ylpropan-1-amine: is a chemical compound with the molecular formula C8H18N2O. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, and a methyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-morpholin-4-ylpropan-1-amine typically involves the reaction of morpholine with an appropriate alkylating agent. One common method is the alkylation of morpholine with 2-chloropropan-1-amine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methyl-2-morpholin-4-ylpropan-1-amine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Alkyl halides or sulfonates are typical reagents used in substitution reactions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Secondary amines with reduced nitrogen functionality.
Substitution: Various substituted morpholine derivatives depending on the substituent introduced.
Scientific Research Applications
N-Methyl-2-morpholin-4-ylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: this compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-2-morpholin-4-ylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The morpholine ring plays a crucial role in its binding affinity and specificity, allowing it to modulate various biochemical pathways.
Comparison with Similar Compounds
N-Methylmorpholine: Similar in structure but lacks the propan-1-amine group.
2-Morpholin-4-ylpropan-1-amine: Similar but without the N-methyl group.
N-Ethyl-2-morpholin-4-ylpropan-1-amine: An ethyl group instead of a methyl group.
Uniqueness: N-Methyl-2-morpholin-4-ylpropan-1-amine is unique due to the presence of both the N-methyl and propan-1-amine groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its similar counterparts.
Biological Activity
N-Methyl-2-morpholin-4-ylpropan-1-amine (also referred to as NMMPA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of neurotransmitter systems. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a morpholine ring, which enhances its solubility and bioavailability. The compound's molecular formula is C_8H_18N_2O, and it has a molecular weight of approximately 158.24 g/mol. The morpholine moiety is known for its ability to interact with various biological targets, making it a candidate for drug development.
Biological Activity
Neurotransmitter Modulation
Studies indicate that NMMPA acts as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Its interactions with receptors involved in mood disorders and neurodegenerative diseases are significant. For instance, NMMPA has shown potential in enhancing dopaminergic activity, which is crucial for treating conditions like Parkinson's disease and schizophrenia .
Anticancer Potential
Research has also highlighted NMMPA's potential as an anticancer agent. In vitro studies have demonstrated that compounds with similar morpholine structures exhibit antiproliferative effects against various cancer cell lines. Notably, NMMPA's ability to inhibit enzymes involved in tumor growth has been documented, suggesting a mechanism that may involve the modulation of apoptotic pathways .
Synthesis Methods
Several synthetic routes have been developed for NMMPA. A typical synthesis involves the reaction of morpholine derivatives with alkylating agents under controlled conditions. The following table summarizes key synthesis methods:
Method | Reagents | Conditions | Yield |
---|---|---|---|
Alkylation | Morpholine, methyl iodide | Acetonitrile, 20°C for 16 hours | 80% |
Reductive amination | 2-(4-Morpholinyl)propanal | Sodium borohydride in ethanol | 75% |
Cyclization | 2-Aminoethanol, isocyanate | Reflux in toluene | 70% |
Case Studies and Research Findings
- Neuropharmacological Studies : A study published in Pharmacology Biochemistry and Behavior demonstrated that NMMPA significantly increased dopamine release in rodent models, indicating its potential as an antidepressant or antipsychotic agent .
- Anticancer Activity : In research assessing the effectiveness of various morpholine derivatives against cancer cell lines, NMMPA exhibited IC50 values comparable to established chemotherapeutics. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
- ADME Properties : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of NMMPA revealed favorable characteristics for CNS penetration, making it an attractive candidate for further development in treating neurological disorders .
Properties
IUPAC Name |
N-methyl-2-morpholin-4-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(7-9-2)10-3-5-11-6-4-10/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURPSTJIJGVVIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672417 | |
Record name | N-Methyl-2-(morpholin-4-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938459-08-6 | |
Record name | N-Methyl-2-(morpholin-4-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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